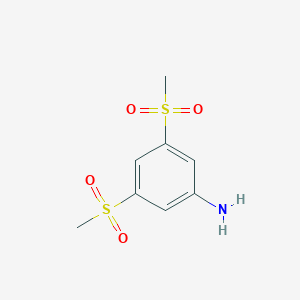

3,5-Bis(methylsulfonyl)aniline

描述

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry

Aniline, the simplest aromatic amine, and its derivatives are foundational pillars in the field of organic synthesis. wikipedia.org The amino group attached to a benzene (B151609) ring makes these compounds highly reactive and amenable to a wide array of chemical transformations, including diazotization, acylation, and alkylation. bloomtechz.com This versatility has established aniline derivatives as indispensable intermediates in the production of a vast range of materials, from dyes and pigments to polymers and agrochemicals. bloomtechz.com

In medicinal chemistry, the aniline scaffold is a common feature in numerous pharmaceutical agents. Its ability to be readily modified allows for the fine-tuning of a molecule's pharmacological profile. Aniline derivatives are integral to the synthesis of drugs for treating a wide spectrum of diseases, including cancer, cardiovascular disorders, and infectious diseases. openaccessjournals.com The catalytic hydrogenation of nitroaromatic compounds is a widely used method for preparing many aniline derivatives. researchgate.net

Role of Sulfone Moieties in Modulating Chemical and Biological Activity

The sulfone group (R-S(O)₂-R'), characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is far more than a passive structural linker. innovareacademics.inresearchgate.net Sulfones are recognized as "chemical chameleons" due to their ability to act as temporary modulators of chemical reactivity. thieme-connect.com The strong electron-withdrawing nature of the sulfonyl group can activate adjacent parts of a molecule towards certain reactions or serve as a good leaving group. researchgate.netthieme-connect.com

In the realm of medicinal chemistry, the incorporation of a sulfone moiety into a molecule can profoundly influence its biological properties. innovareacademics.in The polarity of the sulfone group can enhance a compound's solubility and metabolic stability, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net This functional group can also act as a hydrogen bond acceptor, interacting with biological targets like enzymes and receptors. researchgate.netiomcworld.com Consequently, sulfone-containing compounds have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. innovareacademics.iniomcworld.com

Overview of 3,5-Bis(methylsulfonyl)aniline within the Context of Advanced Chemical Structures

This compound emerges at the intersection of these two important chemical classes. Its structure is defined by a central aniline core symmetrically substituted with two methylsulfonyl (-SO₂CH₃) groups at the 3 and 5 positions of the benzene ring. vulcanchem.com This specific arrangement of functional groups imparts a unique set of chemical properties. The two potent electron-withdrawing methylsulfonyl groups significantly influence the electron density of the aromatic ring and the basicity of the amino group. vulcanchem.com

This compound serves as a valuable building block in organic synthesis, particularly as an intermediate for creating more complex molecules. vulcanchem.comdapinpharma.com Its derivatives are being explored for various applications, underscoring its role in the development of advanced chemical structures. evitachem.comchemicalbook.comlookchem.com The presence of multiple functional groups provides several reaction sites, allowing for diverse chemical modifications. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51859-12-2 | fluorochem.co.uk |

| Molecular Formula | C₈H₁₁NO₄S₂ | fluorochem.co.uk |

| Molecular Weight | 249.31 g/mol | scbt.comoakwoodchemical.com |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 202-205 °C | fluorochem.co.ukoakwoodchemical.com |

The study of this compound provides a clear example of how the thoughtful combination of well-understood functional groups can lead to novel chemical entities with significant potential for future applications in both materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-bis(methylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-14(10,11)7-3-6(9)4-8(5-7)15(2,12)13/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJOVNXLPVHDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352878 | |

| Record name | 3,5-bis(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-12-2 | |

| Record name | 3,5-bis(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(methylsulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Bis Methylsulfonyl Aniline

Historical Development of Synthetic Routes to Bis(methylsulfonyl)aniline Scaffolds

The development of synthetic routes to bis(methylsulfonyl)aniline scaffolds has been driven by the need for these structures in medicinal chemistry and materials science. Early methods often involved multi-step processes with harsh reaction conditions. The foundational approaches typically relied on the sulfonation of aniline (B41778) or its derivatives, followed by oxidation and reduction steps.

Historically, the synthesis of sulfonamides, a related class of compounds, often involved the reaction of primary or secondary amines with sulfonyl chlorides in the presence of an organic or inorganic base. cbijournal.com While effective, the nucleophilicity of the amine could vary depending on the attached groups, influencing reaction efficiency. cbijournal.com These early methods laid the groundwork for the development of more sophisticated and controlled syntheses of bis(methylsulfonyl)aniline scaffolds.

Contemporary Approaches in the Synthesis of 3,5-Bis(methylsulfonyl)aniline

Modern synthetic strategies for this compound focus on improving yield, purity, and sustainability. These approaches include multi-step syntheses from readily available precursors, advanced catalytic methods, and the incorporation of green chemistry principles.

Multi-Step Synthesis Strategies from Precursor Compounds

A common contemporary approach involves a multi-step synthesis starting from precursor compounds. uva.nl For instance, the synthesis can be designed to proceed through several stages, potentially involving reactions like Friedel-Crafts acylation, conversion of an acyl group to an alkane, and nitration. libretexts.org The specific sequence of these steps is crucial for achieving the desired substitution pattern on the aniline ring. libretexts.org

One potential synthetic route could involve the oxidation of 3,5-bis(methylthio)aniline. Another strategy might start with 1,3,5-trichlorobenzene, where two chloro groups are substituted with sodium methanesulfinate, followed by the amination of the remaining chloro group.

A detailed multi-step synthesis could start from acetanilide. mdpi.com This process would involve chlorosulfonation, followed by reduction to the corresponding sulfonyl chloride, reaction with a methylating agent, and finally, hydrolysis of the acetamido group to the aniline.

| Starting Material | Key Intermediates | Final Product |

| Acetanilide | 3,5-Dichlorosulfonylacetanilide, 3,5-Bis(methylsulfonyl)acetanilide | This compound |

| 1,3,5-Trichlorobenzene | 1,3-Bis(methylsulfonyl)-5-chlorobenzene | This compound |

| 3,5-Dinitroaniline | 3,5-Dinitrobenzenesulfonyl chloride, 3,5-Bis(methylsulfonyl)nitrobenzene | This compound |

Palladium-Catalyzed Coupling Reactions Involving Methylsulfonyl Aniline Derivatives

Palladium-catalyzed coupling reactions have become a powerful tool in organic synthesis, offering efficient ways to form carbon-carbon and carbon-heteroatom bonds. rsc.orgub.edu In the context of methylsulfonyl aniline derivatives, these reactions can be used to introduce the methylsulfonyl groups or to further functionalize the aniline ring.

For example, palladium-catalyzed C-H arylation of 3-(methylsulfinyl)thiophenes has been developed, demonstrating the potential for direct functionalization of related sulfur-containing compounds. conicet.gov.ar While not a direct synthesis of this compound, this methodology highlights the utility of palladium catalysis in manipulating sulfonyl-containing aromatic rings. conicet.gov.ar Researchers have also developed palladium-catalyzed methods for the para-selective C-H olefination of aniline derivatives, which are valuable building blocks for various applications. uva.nl

The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of o-iodoanilines and alkynes, further illustrates the versatility of palladium catalysis in constructing complex molecules from aniline precursors. ub.edu

| Catalyst System | Reaction Type | Application | Reference |

| Pd(OAc)2/Ligand | C-H Olefination | para-selective functionalization of anilines | uva.nl |

| Pd(dba)3/BrettPhos | Buchwald-Hartwig Amination | Coupling of anilines with chloro-heterocycles | rsc.org |

| Pd(OAc)2 | Larock Indole Synthesis | Synthesis of substituted indoles from anilines | ub.edu |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. scribd.comresearchgate.net In the synthesis of this compound, this translates to the use of less hazardous reagents, alternative solvents, and more energy-efficient reaction conditions. scribd.com

For instance, the use of water as a solvent in organic reactions is a key aspect of green chemistry. scribd.com Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov Researchers are exploring the use of these methods in the sulfonylation of anilines and related reactions. cbijournal.comexaly.com

Visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has emerged as a promising green approach. nih.govfrontiersin.org This method proceeds under mild conditions and offers good functional group tolerance. nih.govfrontiersin.org

Advanced Synthetic Transformations Involving the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. Advanced synthetic transformations focus on the selective functionalization of the aniline moiety.

Functionalization of the Aniline Moiety

The amino group of this compound is a key site for further chemical modifications. It can undergo a variety of reactions to introduce new functional groups and build more complex molecular architectures.

The aniline moiety can be acylated to form amides, which can then be further modified. For example, the synthesis of N-(4-(methylsulfonyl)phenyl)benzamides has been reported. mdpi.com The amino group can also be a directing group for ortho-functionalization or can be converted into other nitrogen-containing functionalities.

Nitrogen-centered radicals offer another avenue for the functionalization of aniline derivatives. acs.org These highly reactive intermediates can participate in C-H amination reactions, allowing for the direct introduction of nitrogen-containing groups onto aromatic rings. acs.org

Furthermore, the aniline group can be used to synthesize heterocyclic compounds. For example, the reaction of anilines with cyanoguanidine can lead to the formation of biguanide (B1667054) derivatives. nih.govbeilstein-journals.org

| Reagent/Catalyst | Transformation | Product Type |

| Acid Chlorides/Anhydrides | Acylation | Amides |

| N-Amidopyridinium salts | C-H Imidation | Functionalized Anilines |

| Cyanoguanidine | Cyclization | Biguanides |

Modifications of the Methylsulfonyl Groups

The two methylsulfonyl groups are prominent features of the this compound molecule, significantly influencing its chemical properties. These groups are strong electron-withdrawing moieties, which deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. vulcanchem.com However, the sulfur atom of the sulfonyl group itself can be a site for chemical modification, offering pathways to new derivatives. The reactivity of these groups is central to the synthetic utility of the parent aniline.

Nucleophilic Substitution Reactions

The methylsulfonyl groups on the aromatic ring may undergo nucleophilic substitution under specific conditions. vulcanchem.com Although the C(aryl)-S bond is generally strong, the presence of two highly electron-withdrawing sulfonyl groups and an amino group on the benzene ring can influence its reactivity. In analogous compounds, such as 1-(methylsulfonyl)-3,5-bis(trifluoromethyl)benzene, the methylsulfonyl group can participate in nucleophilic substitutions. smolecule.com This suggests that potent nucleophiles could potentially displace the methylsulfonyl group or react at the sulfur center in this compound, although such reactions would likely require harsh conditions. The reactivity is influenced by the electronic properties imparted by the substituents, which can stabilize intermediates during reaction pathways. evitachem.com

Reduction of the Sulfonyl Group

A significant modification of the methylsulfonyl group is its reduction. Strong reducing agents are capable of reducing the sulfonyl group to a lower oxidation state. For instance, in a related compound, 1-ethynyl-4-(methylsulfonyl)benzene, the methylsulfonyl group can be reduced to a methylthio group using powerful reducing agents like lithium aluminum hydride. This transformation converts the strongly electron-withdrawing sulfone into a less withdrawing (or even slightly donating) thioether, which would fundamentally alter the electronic properties and subsequent reactivity of the aromatic ring.

This type of reduction provides a method for fine-tuning the electronic character of the molecule. The general reaction can be represented as:

Ar-SO₂CH₃ + [Reducing Agent] → Ar-SCH₃

| Reaction Type | Reagent Example | Potential Product | Reference |

| Reduction | Lithium Aluminum Hydride | 3,5-Bis(methylthio)aniline | |

| Nucleophilic Substitution | Strong Nucleophiles | Varies depending on nucleophile | vulcanchem.comsmolecule.com |

| Desulfonylation | Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) | 3-Methylsulfonylaniline | scispace.com |

This table presents potential reactions based on the reactivity of analogous compounds.

Cleavage and Removal (Desulfonylation)

In certain contexts, sulfonyl groups can be completely removed from an aromatic ring, a process known as desulfonylation. Sulfonyl groups are sometimes employed as removable or "blocking" groups in multi-step aromatic synthesis. masterorganicchemistry.com Their removal is typically achieved by heating with strong acid. masterorganicchemistry.com

More targeted cleavage has been demonstrated in structurally related compounds. For example, in the case of N,N-bis(methylsulfonyl)anilines, one of the two methylsulfonyl groups attached to the nitrogen atom can be selectively removed using reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) under mild conditions. scispace.com While this reaction occurs on a sulfonamide (N-S bond) rather than a diaryl sulfone (C-S bond), it highlights the potential for selective chemical cleavage of sulfonyl groups within a molecule that contains more than one. Such a selective monodesulfonylation of this compound would, if successful, yield 3-(methylsulfonyl)aniline.

The potential for these modifications makes the methylsulfonyl groups not just passive structural elements, but reactive handles for further derivatization of the this compound core structure.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained. For 3,5-Bis(methylsulfonyl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive structural confirmation. researchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons appear as distinct signals in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The protons of the two methylsulfonyl groups (–SO₂CH₃) are expected to produce a single, sharp peak in the upfield region, integrating to six protons, confirming their chemical equivalence. The amine (–NH₂) protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The specific splitting patterns and coupling constants of the aromatic protons are crucial for confirming the 1,3,5-substitution pattern on the aniline (B41778) ring.

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic CH | 6.1 - 7.6 | m (multiplet) |

| Amine NH₂ | ~3.5 | br s (broad singlet) |

| Methyl SO₂CH₃ | ~3.0 | s (singlet) |

Data derived from analogous structures found in provided search results. mdpi.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon atoms directly bonded to the electron-withdrawing sulfonyl groups (C3 and C5) are significantly deshielded and appear at a higher chemical shift compared to other aromatic carbons. The carbon atom attached to the amino group (C1) also shows a characteristic chemical shift. The two methyl carbons of the sulfonyl groups will appear as a single signal, further confirming the molecule's symmetry. The chemical shifts of the aromatic carbons provide definitive evidence for the substitution pattern on the benzene ring. vulcanchem.comlibretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Experimental data for the specific target compound was not available. The table below presents predicted or analogous data.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C1 (C-NH₂) | ~148 |

| C2/C6 (Ar-CH) | ~115 |

| C3/C5 (C-SO₂CH₃) | ~142 |

| C4 (Ar-CH) | ~118 |

| Methyl (SO₂CH₃) | ~44 |

Data derived from analogous structures and predictive tools mentioned in search results. rsc.orgnp-mrd.orgspectrabase.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netnottingham.ac.ukcolumbia.edu

COSY spectra reveal proton-proton couplings, which would confirm the connectivity between adjacent aromatic protons. libretexts.org

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The strong, asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are expected in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. beilstein-journals.orgoup.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1160 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Data derived from general IR correlation tables and analogous compounds. oup.comlibretexts.orgmdpi.com

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic ring and the S-C bonds, which might be weak in the IR spectrum. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule. bohrium.comresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is primarily dictated by the aniline chromophore, which consists of a benzene ring substituted with an amino group (-NH₂). In its parent form, aniline exhibits a strong primary absorption band (E-band) and a weaker secondary absorption band (B-band) arising from π→π* transitions within the benzene ring. The B-band, in particular, is sensitive to substitution on the aromatic ring.

The presence of two methylsulfonyl (-SO₂CH₃) groups at the meta-positions of the aniline ring significantly influences the electronic transitions. These groups are powerful electron-withdrawing substituents. Their presence deactivates the ring and modifies the energy levels of the molecular orbitals.

Key electronic transitions for this compound include:

π→π transitions:* These are characteristic of the aromatic system and are responsible for the main absorption bands. The strong electron-withdrawing nature of the two sulfonyl groups is expected to cause a hypsochromic shift (blue shift) of the absorption maxima compared to unsubstituted aniline. oakwoodchemical.com This shift occurs because the electron-withdrawing groups stabilize the ground state more than the excited state, thus increasing the energy required for the transition. oakwoodchemical.com

n→π transitions:* The nitrogen atom of the amino group possesses a lone pair of non-bonding electrons (n-electrons). These can be excited into the π* anti-bonding orbital of the aromatic ring. This transition is typically of lower energy and intensity than the π→π* transitions. iucr.org The interaction of the lone pair with the π-system is altered by the sulfonyl groups, which can affect the position and intensity of this band.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (λmax) | Notes |

| π→π* (B-band) | Shifted to < 280 nm | A hypsochromic shift is expected compared to aniline (λmax ≈ 280 nm) due to the electron-withdrawing -SO₂CH₃ groups. oakwoodchemical.com |

| n→π | Variable | This transition is often weak and can be submerged by the stronger π→π bands. iucr.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₈H₁₁NO₄S₂ and a molecular weight of 249.31 g/mol . researchgate.netscbt.com

In an electron impact (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺˙) at m/z 249. The presence of two sulfur atoms would also produce characteristic isotopic peaks at M+1 and M+2. The fragmentation of this compound would likely proceed through several key pathways driven by the functional groups present.

Common fragmentation patterns for aromatic sulfones and amines include:

Loss of a Methyl Radical: Cleavage of a sulfur-carbon bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 234.

Loss of a Methylsulfonyl Group: A significant fragmentation pathway would be the cleavage of the aryl-sulfur bond, leading to the loss of a methylsulfonyl radical (•SO₂CH₃, 79 u), which would produce a fragment ion at m/z 170.

Sequential Losses: Following the initial loss of one methylsulfonyl group, the subsequent loss of the second group is also a plausible fragmentation route.

Amine-related Fragmentation: Alpha-cleavage, typical for amines, could occur, although fragmentation related to the strong sulfonyl groups is expected to be more prominent. chemicalbook.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Identity of Lost Neutral |

| 249 | [C₈H₁₁NO₄S₂]⁺˙ | (Molecular Ion) |

| 234 | [M - CH₃]⁺ | •CH₃ |

| 170 | [M - SO₂CH₃]⁺ | •SO₂CH₃ |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

As of the latest search, publicly accessible crystallographic data from single-crystal X-ray diffraction studies for this compound is not available. Therefore, a definitive analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal system, cannot be provided at this time. Such an analysis would be required to detail the specific three-dimensional arrangement of the atoms within the molecule and its unit cell in the crystalline state. dntb.gov.ua

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently employed to predict molecular geometries, energies, and other electronic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For 3,5-Bis(methylsulfonyl)aniline, this analysis would reveal regions susceptible to electrophilic and nucleophilic attack and predict its electronic absorption properties. However, no published studies contain the calculated HOMO-LUMO energies or the corresponding energy gap for this specific molecule.

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements or conformations. Conformational analysis identifies the stable conformers of a molecule and the energy barriers between them, creating an energy landscape. This is particularly relevant for this compound due to the rotational freedom of the methylsulfonyl groups and the amine group. Such an analysis would clarify the molecule's preferred three-dimensional structure under different conditions, but specific studies and energy landscape data are currently unavailable.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are widely used to predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and assigning spectral bands to specific molecular motions or electronic transitions. A comparative analysis of predicted versus experimental spectra for this compound would validate the computational model and provide a deeper understanding of its spectroscopic signatures. Unfortunately, literature detailing these theoretical predictions and their correlation with experimental results for this compound could not be located.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how a molecule will interact with other chemical species, including sites for hydrogen bonding and other non-covalent interactions. An MEP map for this compound would visualize the electrostatic potential across the molecular surface, but no such studies have been published.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of a molecule and its interactions with its environment (e.g., a solvent or a biological receptor). MD simulations could be used to explore the conformational flexibility of this compound over time, study its solvation properties, or predict its binding dynamics with a target protein. There is currently no published research available that applies MD simulations to this molecule.

Quantum Chemical Predictions of Acidities and Other Reactivity Descriptors

Computational chemistry, particularly through the application of quantum mechanics, provides a powerful lens for examining the intrinsic properties of molecules like this compound. These theoretical studies can predict a range of chemical characteristics, offering insights into molecular stability, reactivity, and potential behavior in chemical reactions. While specific, dedicated computational studies on this compound are not extensively documented in publicly available literature, the principles of quantum chemical calculations allow for a general understanding based on the effects of its substituent groups on the aniline (B41778) core.

Theoretical models, such as Density Functional Theory (DFT), are commonly employed to calculate various molecular descriptors. For substituted anilines, these calculations are crucial for predicting acidities (pKa values) and understanding the electronic landscape of the molecule. The presence of two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups at the meta-positions of the aniline ring is expected to have a profound impact on its chemical properties.

Predicted Acidity:

The acidity of an aniline is related to the stability of its conjugate base (the anilide anion) formed upon deprotonation of the amino group. Electron-withdrawing groups enhance acidity by delocalizing the negative charge on the nitrogen atom, thereby stabilizing the anion. The two methylsulfonyl groups on this compound exert a significant inductive effect, pulling electron density away from the aromatic ring and, consequently, from the amino group. This effect is anticipated to substantially lower the pKa value compared to unsubstituted aniline, making it a stronger acid.

Global Reactivity Descriptors:

Ionization Potential (IP): The energy required to remove an electron. It is approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (-ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (IP - EA) / 2. A larger HOMO-LUMO gap generally corresponds to a harder molecule.

Chemical Softness (S): The reciprocal of chemical hardness (1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

The strong electron-withdrawing nature of the two methylsulfonyl groups is expected to lower the energy of both the HOMO and LUMO of this compound. This would lead to a high ionization potential and a high electron affinity, characteristic of a molecule that does not easily donate electrons but can readily accept them. Consequently, this would result in a high electronegativity and a significant electrophilicity index, suggesting that the molecule could act as a potent electrophile in certain reactions.

The following table provides a hypothetical representation of how these reactivity descriptors might be presented, based on general principles for anilines with strong electron-withdrawing groups. Note: These values are illustrative and not derived from a specific computational study on this compound.

| Descriptor | Formula | Predicted Trend for this compound |

| Ionization Potential (IP) | IP ≈ -EHOMO | High |

| Electron Affinity (EA) | EA ≈ -ELUMO | High |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relatively Large |

| Chemical Hardness (η) | η = (IP - EA) / 2 | High |

| Chemical Softness (S) | S = 1 / η | Low |

| Electronegativity (χ) | χ = (IP + EA) / 2 | High |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High |

Further computational analyses, such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, would provide more detailed insights into the charge distribution and reactive sites of the molecule. The MEP map would likely show a region of high positive potential (electrophilic site) around the amino group's hydrogen atoms and negative potential (nucleophilic site) around the oxygen atoms of the sulfonyl groups.

Advanced Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamic Studies

The kinetics of reactions involving aniline (B41778) derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 3,5-Bis(methylsulfonyl)aniline, the two strongly electron-withdrawing methylsulfonyl groups have a profound impact on the reaction rates and thermodynamics.

Studies on the kinetics of nucleophilic aromatic substitution (SNAr) reactions with substituted anilines have shown that electron-withdrawing groups on the aniline ring generally decrease the reaction rate. nih.gov This is because these groups reduce the nucleophilicity of the aniline nitrogen. However, the situation is more complex when these groups are on the electrophilic partner. The kinetics of the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various meta- and para-substituted anilines in methanol (B129727) have been investigated. researchgate.net The results indicated that the reaction follows second-order kinetics, and a good linear relationship was observed when plotting the logarithm of the rate constants against Hammett σ values, yielding large negative ρ values. researchgate.net This suggests the development of a positive charge on the aniline nitrogen in the transition state, consistent with a rate-determining formation of a Meisenheimer σ-complex intermediate. researchgate.net

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the reaction mechanism. For the reaction of 2-chloro-3,5-dinitropyridine with substituted anilines, a plot of ΔH‡ versus ΔS‡ gave a straight line, indicating a single reaction mechanism across the series of anilines. researchgate.net The isokinetic temperature, the temperature at which all reactions in the series proceed at the same rate, was determined from this plot. researchgate.net

Mechanistic Pathways of Nucleophilic Aromatic Substitution with this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides and related compounds. Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions with aryl halides are generally sluggish unless the aromatic ring is activated by strong electron-withdrawing groups. uomustansiriyah.edu.iqlibretexts.org The presence of groups like nitro (–NO2) or sulfonyl (–SO2R) at positions ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. uomustansiriyah.edu.iq

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). This step is typically the rate-determining step as it involves the loss of aromaticity. uomustansiriyah.edu.iq

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. This step is usually fast. uomustansiriyah.edu.iq

In the context of this compound, the two methylsulfonyl groups are meta to the amino group. While these groups are strongly electron-withdrawing, their meta position does not allow for direct resonance stabilization of a negative charge that would result from a nucleophilic attack on the ring positions ortho or para to them. libretexts.org However, the aniline itself can act as a nucleophile. The reactivity of anilines in SNAr reactions is influenced by the substituents on their own ring. nih.gov Electron-withdrawing substituents on the aniline decrease its nucleophilicity. nih.gov

A study on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with para-substituted anilines in various methanol-dimethyl sulfoxide (B87167) mixtures revealed that the reaction proceeds via a polar SNAr mechanism. nih.gov The study found good Hammett and Brønsted correlations, indicating a consistent mechanism across the different substituted anilines. nih.gov

Photochemical Reactivity of Bis(methylsulfonyl)anilines

The photochemical reactivity of anilines and sulfones can be harnessed for various synthetic transformations. Photochemical reactions often proceed through radical intermediates or excited states, offering reactivity patterns distinct from ground-state thermal reactions.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. acs.orgmdpi.com Photocatalysts, such as ruthenium or iridium complexes, can be excited by visible light to generate potent oxidants or reductants. acs.orgmdpi.com These excited-state species can then engage in single-electron transfer (SET) processes with organic substrates. For instance, the photocatalytic oxidation of amines can generate amine radical cations, which can undergo further reactions. mdpi.com

While specific studies on the photochemical reactivity of this compound are not prevalent in the provided search results, the general principles of photochemistry can be applied. The electron-withdrawing sulfonyl groups would make the aniline nitrogen less susceptible to oxidation. However, the aromatic ring itself could potentially participate in photochemical reactions. The photochemical reactivity of related compounds, such as N-salicylidene anilines, has been studied, revealing complex photoisomerization and tautomerization processes. dokumen.pub Additionally, the photochemical generation of methyl sulfonyl radicals from precursors like DMSO has been utilized in the sulfonylation of alkenes and alkynes. ntu.edu.sg

Electrochemical Properties and Redox Behavior

The electrochemical properties of a molecule provide valuable information about its ability to be oxidized or reduced. Cyclic voltammetry is a common technique used to study the redox behavior of chemical compounds.

The redox behavior of aniline derivatives is strongly influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally make the molecule more difficult to oxidize. Therefore, this compound is expected to have a higher oxidation potential compared to unsubstituted aniline.

Studies on related redox-active systems provide insights into the potential behavior of this compound. For example, transition metal complexes with redox-non-innocent ligands, which can exist in multiple oxidation states, have been extensively studied. mdpi.com The redox behavior of copper(II) complexes with salicylaldimine ligands, which are structurally related to anilines, has been investigated, showing quasi-reversible or irreversible Cu(II)/Cu(I) redox couples. researchgate.net The redox behavior of tetrathiafulvalene (B1198394) (TTF) derivatives, which are known for their reversible multi-step redox processes, has also been a subject of intense research. researchgate.net

Applications in Medicinal Chemistry Research and Drug Discovery Programs

Design and Synthesis of Derivatives as Enzyme Inhibitors

Researchers have utilized 3,5-bis(methylsulfonyl)aniline to synthesize novel molecules targeting a range of enzymes implicated in diseases from infectious tropical diseases to cancer.

S-Adenosylmethionine decarboxylase (AdoMetDC) is a critical enzyme in the polyamine biosynthesis pathway and an essential drug target, particularly for the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In the search for new therapeutic options for HAT, a series of pyrimidineamine-based inhibitors were developed.

One such derivative, N4-(3,5-Bis(methylsulfonyl)phenyl)-6-methylpyrimidine-2,4-diamine , was synthesized by reacting 4-chloro-6-methylpyrimidin-2-amine with this compound. nih.gov This compound demonstrated inhibitory activity against T. brucei AdoMetDC, highlighting the potential of the this compound moiety in achieving enzyme inhibition. nih.gov The research focused on elucidating the structure-activity relationship (SAR) by assessing inhibitory activity to understand the binding requirements. nih.gov

Table 1: Inhibitory Activity of this compound Derivative against AdoMetDC

| Compound Name | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N4-(3,5-Bis(methylsulfonyl)phenyl)-6-methylpyrimidine-2,4-diamine | T. brucei AdoMetDC | 1.8 |

| N4-(3,5-Bis(methylsulfonyl)phenyl)-6-methylpyrimidine-2,4-diamine | Human AdoMetDC | >100 |

Data sourced from a study on species-selective pyrimidineamine inhibitors. nih.gov

The cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, constitutive COX-1 and inducible COX-2, spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A common structural feature of many selective COX-2 inhibitors, such as Celecoxib, is the presence of a 4-(methylsulfonyl)phenyl group. acs.orgresearchgate.netbohrium.com This specific group is known to be crucial for binding to a secondary pocket in the COX-2 active site, which is responsible for its selectivity over COX-1. brieflands.com

Numerous studies have designed and synthesized a wide array of heterocyclic compounds bearing the 4-(methylsulfonyl)phenyl moiety, including pyrazoles, oxadiazoles, and indoles, which have shown high potency and selectivity for COX-2. nih.govacs.orgresearchgate.net While the methylsulfonyl group is a validated pharmacophore for COX-2 inhibition, a review of the available literature did not identify prominent examples where this compound was used as the primary scaffold for developing COX-2 selective inhibitors. The focus in this therapeutic area has predominantly been on mono-sulfonylated phenyl rings.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. researchgate.net Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. dovepress.com

In the pursuit of novel VEGFR-2 inhibitors, a patent discloses a series of pyrimidine (B1678525) derivatives, including compounds synthesized using the this compound core. google.com An exemplary compound from this series is N2-[3,5-bis(methylsulfonyl)phenyl]-5-fluoro-N4-methyl-N4-(1-methyl-1H-pyrazol-4-yl)-2,4-pyrimidinediamine . These compounds are designed to act as inhibitors of VEGFR-2 kinase activity and are intended for the treatment of angiogenesis-associated disorders like cancer. google.com

Table 2: Example of a this compound-Based VEGFR-2 Inhibitor

| Compound Name | Target | Application |

|---|---|---|

| N2-[3,5-bis(methylsulfonyl)phenyl]-5-fluoro-N4-methyl-N4-(1-methyl-1H-pyrazol-4-yl)-2,4-pyrimidinediamine | VEGFR-2 Kinase | Anti-angiogenesis, Cancer Therapy |

Data sourced from a patent on pyrimidine derivatives as VEGFR-2 inhibitors. google.com

The Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are frequently dysregulated in various human cancers, making them prime targets for drug development. acs.orgresearchgate.net Dual inhibition of these pathways is an area of active research. Common scaffolds for PI3K inhibitors include morpholino-triazines and quinazolines, while EGFR inhibitors often feature anilinoquinazoline (B1252766) or anilinopyrimidine cores. nih.govgoogle.comnanobioletters.com

Although sulfonyl-containing compounds have been explored within these inhibitor classes, a direct line of research originating from the this compound scaffold for the specific development of PI3Kα or EGFR inhibitors is not prominently documented in the surveyed scientific literature.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical mediator in the innate immune response pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors. nih.gov Its role in inflammatory signaling makes it an attractive target for treating autoimmune and inflammatory diseases. nimbustx.com The development of potent and selective IRAK4 inhibitors has involved various chemical scaffolds, such as pyrazole-based and N2,N4-diphenylpyrimidine-2,4-diamine (DPDA) structures. nimbustx.comnih.gov

While medicinal chemistry campaigns have explored a wide range of substituents to optimize potency and selectivity, the use of this compound as a foundational building block for IRAK4 inhibitors was not identified in the reviewed literature.

PI3Kα and EGFR Inhibitors

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The SAR studies of derivatives based on this compound provide crucial insights into the molecular interactions governing their inhibitory activity.

For AdoMetDC inhibitors , research has shown that the substitution pattern on the aniline (B41778) ring is critical for both potency and selectivity. In the pyrimidineamine series, comparing the 3,5-bis(methylsulfonyl) derivative with 3,5-dichloro and 3-bromo-5-chloro analogues revealed the impact of these substituents on inhibitory concentrations. The 3,5-bis(methylsulfonyl)phenyl derivative showed potent activity against the parasite enzyme (T. brucei AdoMetDC) with an IC₅₀ of 1.8 µM, while exhibiting high selectivity with no significant inhibition of the human enzyme (IC₅₀ >100 µM). nih.gov This indicates that the two methylsulfonyl groups are well-tolerated and contribute favorably to the binding affinity and selectivity profile, likely through specific hydrogen bonding or other polar interactions within the enzyme's active site. nih.gov

In the context of VEGFR-2 inhibitors , the general structure claimed in the relevant patent involves a 2,4-disubstituted pyrimidine core. google.com The this compound moiety is attached at the C2 position of the pyrimidine. The SAR is explored through variations at other positions of the pyrimidine ring (e.g., a fluorine at C5) and different substituted amine groups at the C4 position (e.g., a methyl-(1-methyl-1H-pyrazol-4-yl)-amine). This modular design allows for the fine-tuning of inhibitory activity and pharmacokinetic properties by modifying the groups that interact with different regions of the kinase's ATP-binding pocket.

Impact of Substituents on Biological Activity

The biological activity of derivatives based on the this compound core can be significantly influenced by the addition of various substituents. Research has shown that the nature of these substituents, whether they are electron-donating or electron-withdrawing, and their lipophilicity, play a crucial role in the compound's efficacy.

For instance, in the development of bisaryl urea (B33335) anticancer agents, it was found that lipophilic electron-withdrawing groups enhance the compound's ability to transport protons across mitochondrial membranes, a key mechanism for inducing cancer cell death. vetmeduni.ac.at A series of symmetrically substituted bisaryl ureas were synthesized to test this hypothesis, with substituents chosen based on their Hammett substituent constant (σ) and hydrophobicity constant (π). vetmeduni.ac.at The results demonstrated that analogues with lipophilic, electron-withdrawing substituents were more effective at depolarizing mitochondria and reducing the viability of MDA-MB-231 breast cancer cells. vetmeduni.ac.at Conversely, compounds that were unsubstituted or had polar and/or electron-donating substituents showed no significant reduction in cell viability. uts.edu.au

Similarly, structure-activity relationship (SAR) studies on N-benzoyl-2-hydroxybenzamides as agents against various parasites revealed the importance of substituents on the B ring of the molecule. nih.gov The type of substituent can affect the compound's potency against different pathogens. In the context of indole-based compounds, SAR studies have also shown that substituents have a considerable impact on their potency as anti-HIV agents and for other biological activities. rjpn.org

The following table summarizes the impact of different substituent types on the biological activity of compounds, drawing from various research findings.

| Substituent Type | Impact on Biological Activity | Example Compound Class | Reference |

| Lipophilic, Electron-Withdrawing | Enhances mitochondrial uncoupling and anticancer activity | Bisaryl ureas | vetmeduni.ac.at |

| Polar, Electron-Donating | Reduced or no significant anticancer activity | Bisaryl ureas | uts.edu.au |

| Varied B-ring Substituents | Modulates potency against different parasites | N-benzoyl-2-hydroxybenzamides | nih.gov |

| Varied Substituents | Impacts anti-HIV and other biological potencies | Indole (B1671886) derivatives | rjpn.org |

Pharmacophore Development and Optimization

The this compound moiety serves as a valuable pharmacophore in the design of new drugs. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups that is responsible for a drug's biological activity. The development and optimization of pharmacophores are central to rational drug design.

The 4-(methylsulfonyl)aniline (B1202210) pharmacophore has been a key element in the creation of new non-steroidal anti-inflammatory agents (NSAIDs) with potential selectivity for the COX-2 enzyme. researchgate.netmdpi.com By incorporating this pharmacophore into the structures of known NSAIDs like naproxen, indomethacin, diclofenac, and mefenamic acid, researchers have been able to maintain or even enhance their anti-inflammatory effects. mdpi.com

In the development of inhibitors for Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), a pyrimidineamine pharmacophore was identified through high-throughput screening. nih.gov Subsequent optimization of this pharmacophore, which included the synthesis of derivatives like N4-(3,5-Bis(methylsulfonyl)phenyl)-6-methylpyrimidine-2,4-diamine, led to compounds with improved activity and selectivity. nih.gov

The optimization process often involves identifying the sites of metabolism on the lead compound. For example, in the optimization of pyrazinone-based CRF1 receptor antagonists, in vitro studies with human liver microsomes helped to identify metabolic weak spots, guiding the structural modifications to enhance pharmacokinetic properties. acs.org

| Pharmacophore | Target/Application | Optimization Strategy | Reference |

| 4-(Methylsulfonyl)aniline | COX-2 selective NSAIDs | Incorporation into known NSAID structures | researchgate.netmdpi.com |

| Pyrimidineamine | Trypanosoma brucei AdoMetDC inhibitors | SAR-guided synthesis of derivatives | nih.gov |

| Pyrazinone-based heterocycles | CRF1 receptor antagonists | Metabolism-guided structural modification | acs.org |

Mechanistic Insights into Biological Activity at the Molecular Level

Understanding how a compound exerts its biological effects at the molecular level is crucial for its development as a drug. This involves studying its interactions with biological targets like enzymes and its effects on cellular processes.

Enzyme Binding and Inhibition Mechanisms

Enzyme inhibitors are a major class of drugs, and understanding their mechanism of action is fundamental to pharmacology. researchgate.net Inhibition can occur through several mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. patsnap.com

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. patsnap.com An example is the inhibition of succinate (B1194679) dehydrogenase by malonate. patsnap.com

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. patsnap.comsavemyexams.com The end-product of a metabolic pathway can often act as a non-competitive inhibitor to regulate its own production. savemyexams.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. patsnap.com

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. patsnap.com

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, bismuth compounds, used to treat peptic ulcers, have been shown to inhibit the enzyme urease through different mechanisms. nih.gov Bi(EDTA) and Bi(Cys)3 act as competitive inhibitors, while ranitidine (B14927) bismuth citrate (B86180) is a non-competitive inhibitor of jack bean urease. nih.gov Kinetic analysis also revealed that Bi(EDTA) can act as a time-dependent inactivator of urease by binding to a cysteine residue in the active site. nih.gov

Mitochondrial Uncoupling Mechanisms in Cancer Cells

Targeting the energy metabolism of cancer cells is a promising therapeutic strategy. frontiersin.org Mitochondrial uncouplers are compounds that disrupt the process of oxidative phosphorylation (OxPhos) in mitochondria, leading to a decrease in ATP synthesis and often inducing cell death. nih.gov

Several experimental anticancer agents, such as SR4 (N,N'-bis(3,5-dichlorophenyl) urea), induce apoptosis in cancer cells by uncoupling mitochondrial OxPhos. vetmeduni.ac.atuts.edu.au While SR4 itself lacks the typical acidic group of a protonophore, it is believed to work through a fatty acid-activated mechanism. vetmeduni.ac.atuts.edu.au In this mechanism, the uncoupler facilitates the transport of protons across the inner mitochondrial membrane with the help of endogenous fatty acids. uts.edu.au It has been shown that bisaryl ureas substituted with lipophilic electron-withdrawing groups, a feature present in derivatives of this compound, are effective mitochondrial uncouplers. uts.edu.au

Mitochondrial uncouplers like BAM15 have been shown to reduce cell viability, proliferation, and migration in breast cancer cells. researchgate.net These compounds can induce apoptosis by inhibiting ATP production and causing sustained mitochondrial stress. researchgate.net

Node-Induced Intramolecular Charge Transfer (NICT) in Optical Properties

The unique electronic properties of sulfonylaniline derivatives, including those related to this compound, give rise to interesting optical phenomena. In 2,6-bis(methylsulfonyl)aniline (BMeSA), an isomer of the title compound, the push-pull system created by the amino and methylsulfonyl groups resolves the orbital degeneracy of the benzene (B151609) ring. nih.govresearchgate.net

This leads to a situation where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated, with the LUMO having a nodal plane. nih.govresearchgate.net This arrangement facilitates a charge transfer mechanism known as Node-Induced Intramolecular Charge Transfer (NICT). nih.govresearchgate.net The NICT mechanism is distinct from other charge transfer processes like planar intramolecular charge transfer (PICT) and twisted intramolecular charge transfer (TICT). nih.govresearchgate.net This property can be exploited in the design of fluorescent probes and materials with specific optical characteristics. researchgate.netresearchgate.net

Molecular Docking and Virtual Screening Approaches in Ligand Design

Computational methods are indispensable tools in modern drug discovery. vjs.ac.vn Molecular docking and virtual screening allow for the rapid and cost-effective identification of potential drug candidates from large compound libraries. vjs.ac.vnlongdom.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the interactions at the active site. longdom.orgresearchgate.net This information is crucial for structure-based drug design. researchgate.net

Virtual screening uses these docking methods to screen large databases of compounds to identify those that are most likely to bind to a specific biological target. vjs.ac.vnresearchgate.net This approach has been successfully used to identify inhibitors for various targets. For instance, ligand-based virtual screening followed by molecular docking and other computational methods has been employed to identify potential new inhibitors of the ricin toxin. nih.gov

The this compound scaffold and its derivatives are often included in these virtual screening libraries or designed based on docking studies to optimize their fit and interaction with the target protein.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Scalable Production

The development of efficient and scalable synthetic methods is paramount for the widespread application of 3,5-bis(methylsulfonyl)aniline. While current laboratory-scale syntheses exist, future research will likely focus on creating more economical and environmentally friendly processes suitable for industrial production. hymasynthesis.com One avenue of exploration involves the development of novel catalytic systems that can facilitate the key bond-forming reactions with higher yields and selectivity. acs.org Investigating alternative starting materials that are less expensive and more readily available is another crucial aspect. hymasynthesis.com Furthermore, process optimization to minimize waste and allow for the recovery and reuse of reagents and solvents will be a key consideration in developing "green" and sustainable manufacturing processes. hymasynthesis.com The challenges of scaling up chemical reactions, such as maintaining reaction yields and product purity, will need to be addressed to ensure a consistent and reliable supply of this compound for research and commercial purposes. acs.org

Development of Advanced Computational Models for Predictive Design

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. For this compound, the development of advanced computational models can significantly accelerate the design and discovery of new derivatives with desired properties. Techniques like Density Functional Theory (DFT) can be employed to calculate and predict various molecular properties, including electronic structure, vibrational frequencies, and reactivity. researchgate.net These computational insights can help researchers understand the structure-property relationships of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a molecule with its biological activity, can be instrumental in predicting the therapeutic potential of new derivatives. acs.org By building robust QSAR models, researchers can virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. These predictive models can guide the rational design of molecules with enhanced efficacy and selectivity for specific biological targets. acs.org

Diversification of Biological Targets for Therapeutic Applications

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. cymitquimica.com While its current biological activities are being explored, future research should aim to diversify its range of biological targets. The presence of two methylsulfonyl groups and an aniline (B41778) moiety provides opportunities for various chemical modifications to create a library of derivatives with diverse pharmacological profiles. vulcanchem.com

Derivatives of similar aromatic amines and sulfonamides have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgevitachem.commdpi.com Therefore, it is plausible that derivatives of this compound could be designed to target a variety of enzymes, receptors, and other biomolecules implicated in different diseases. For instance, modifications to the aniline group or the aromatic ring could lead to compounds that inhibit specific kinases, proteases, or other enzymes involved in disease pathways. nih.gov The exploration of its potential in treating infectious diseases and cancer represents a particularly promising avenue for future investigation. rsc.org

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully unlock the therapeutic potential of the this compound scaffold, its integration with modern drug discovery platforms is essential. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. nih.gov By creating a diverse library of this compound derivatives, researchers can utilize HTS to identify "hit" compounds with promising activity. renew.science

Combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, can be a powerful tool for generating such a library. rsc.org This approach, combined with HTS, can significantly accelerate the early stages of drug discovery. nih.gov The data generated from these screenings can then be used to build structure-activity relationships and guide the optimization of lead compounds. acs.org This iterative process of synthesis, screening, and optimization is a cornerstone of modern medicinal chemistry.

Role of this compound as a Versatile Chemical Building Block for Complex Molecules

Beyond its direct therapeutic applications, this compound serves as a valuable and versatile building block in organic synthesis. cymitquimica.com Its functional groups—the aniline and the two methylsulfonyl groups—provide multiple reaction sites for further chemical transformations. The aniline group can be readily modified to form a wide range of nitrogen-containing functionalities. vulcanchem.com The methylsulfonyl groups, being electron-withdrawing, can influence the reactivity of the aromatic ring and can themselves be targets for certain chemical reactions. evitachem.com

This versatility allows for the incorporation of the this compound core into more complex molecular architectures. vulcanchem.com It can be used as a starting material or a key intermediate in the synthesis of agrochemicals, materials, and other fine chemicals. smolecule.comulisboa.pt The ability to use this compound to construct larger, more intricate molecules underscores its importance as a fundamental component in the synthetic chemist's toolbox. diva-portal.org Future research will likely continue to uncover new and innovative ways to utilize this adaptable scaffold in the creation of novel and functional molecules. beilstein-journals.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。